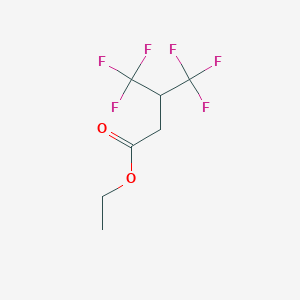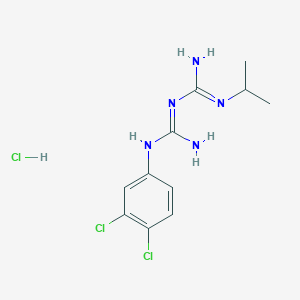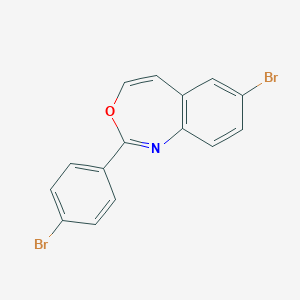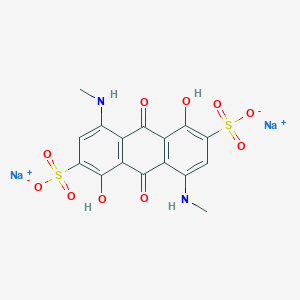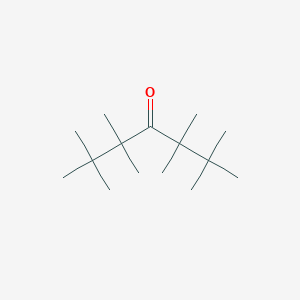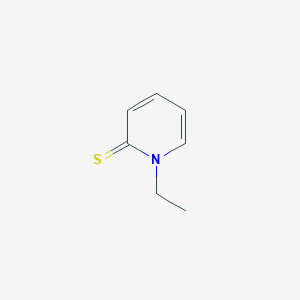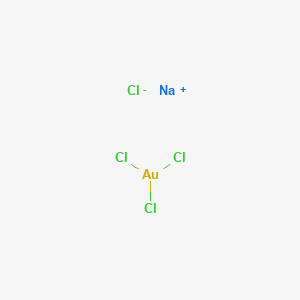
sodium;trichlorogold;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;trichlorogold;chloride, also known as sodium tetrachloroaurate(III), is an inorganic compound with the chemical formula NaAuCl₄. It is composed of sodium ions (Na⁺) and tetrachloroaurate(III) ions (AuCl₄⁻). This compound exists in both anhydrous and dihydrate forms and appears as a golden-orange solid at room temperature . Sodium tetrachloroaurate(III) is widely used in various chemical processes and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
The conventional method of preparing sodium tetrachloroaurate(III) involves the reaction of tetrachloroauric acid with sodium chloride or sodium carbonate. The mixture is stirred at 100°C, followed by evaporation, cooling, crystallization, and drying to obtain the orange crystals of sodium tetrachloroaurate(III) . The reactions are as follows:
- H[AuCl₄] + NaCl → Na[AuCl₄] + HCl
- 2 H[AuCl₄] + Na₂CO₃ → 2 Na[AuCl₄] + H₂O + CO₂
An alternative method involves the reaction of gold with sodium oxy-halogen salts and hydrochloric acid . This method is more efficient and scalable for industrial production.
Analyse Chemischer Reaktionen
Sodium tetrachloroaurate(III) undergoes various types of chemical reactions, including:
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: It participates in nucleophilic substitution reactions, where the chloride ligands are replaced by other nucleophiles.
Oxidation: It can act as an oxidizing agent in certain reactions.
Common reagents and conditions used in these reactions include aqueous solutions, organic solvents, and specific temperature and pH conditions. Major products formed from these reactions include metallic gold, substituted gold complexes, and oxidized products .
Wissenschaftliche Forschungsanwendungen
Sodium tetrachloroaurate(III) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which sodium tetrachloroaurate(III) exerts its effects involves the interaction of the tetrachloroaurate(III) ions with target molecules. In catalytic reactions, the gold(III) center facilitates the activation of substrates, leading to the formation of desired products. In biological applications, gold nanoparticles interact with cellular components, leading to therapeutic effects such as the destruction of cancer cells through photothermal therapy .
Vergleich Mit ähnlichen Verbindungen
Sodium tetrachloroaurate(III) can be compared with other similar compounds such as:
Gold(III) chloride (AuCl₃): Similar in composition but differs in its reactivity and applications.
Tetrachloroauric acid (H[AuCl₄]): Used as a precursor in the synthesis of sodium tetrachloroaurate(III) and has similar applications.
Sodium aurothiomalate: Used in medicine for its immunosuppressive effects, differing significantly in its applications and mechanism of action.
Sodium tetrachloroaurate(III) is unique due to its versatility in various chemical reactions and its wide range of applications in different fields.
Eigenschaften
IUPAC Name |
sodium;trichlorogold;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPWAPCEBHEFOV-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Cl-].Cl[Au](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Na+].[Cl-].Cl[Au](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4Na |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
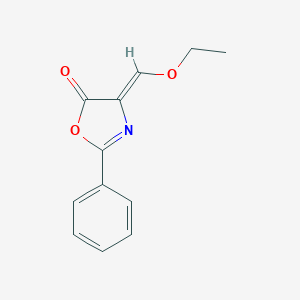
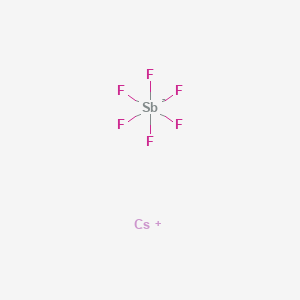
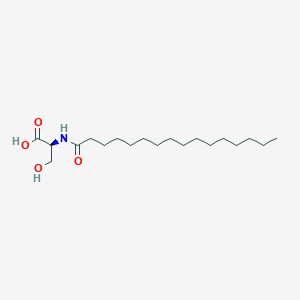
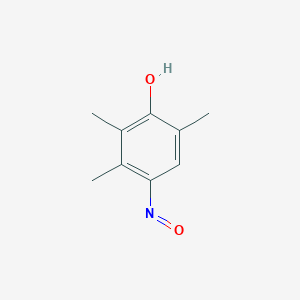
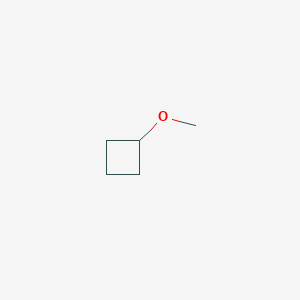
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
